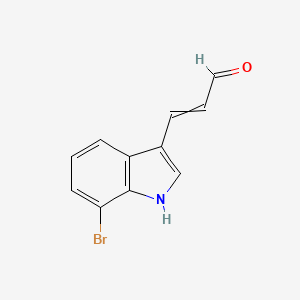![molecular formula C12H17Br2N3 B14201965 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- CAS No. 832077-31-3](/img/structure/B14201965.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- is an organic compound with the molecular formula C10H13Br2N It is a derivative of benzenamine, characterized by the presence of two bromine atoms at the 2 and 6 positions, a tert-butyl group at the 4 position, and an azo group linking to an N,N-dimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- typically involves the following steps:
Bromination: The starting material, benzenamine, undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azo Coupling: The brominated benzenamine is then subjected to azo coupling with a tert-butyl group. This step involves the reaction of the brominated benzenamine with tert-butyl nitrite (t-BuONO) in the presence of a base such as sodium hydroxide (NaOH).
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using dimethyl sulfate ((CH3O)2SO2) or methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or hydrazines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and tert-butyl group contribute to its unique chemical properties, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,6-dibromo-4-tert-butyl-: Similar structure but lacks the azo and N,N-dimethyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but lacks the tert-butyl, azo, and N,N-dimethyl groups.
Benzenamine, 2,6-dibromo-4-nitro-: Similar structure but has a nitro group instead of the tert-butyl and azo groups.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- is unique due to the presence of both the azo and N,N-dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
832077-31-3 |
|---|---|
Formule moléculaire |
C12H17Br2N3 |
Poids moléculaire |
363.09 g/mol |
Nom IUPAC |
2,6-dibromo-4-(tert-butyldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H17Br2N3/c1-12(2,3)16-15-8-6-9(13)11(17(4)5)10(14)7-8/h6-7H,1-5H3 |
Clé InChI |
NFGXDXBJOKPWMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


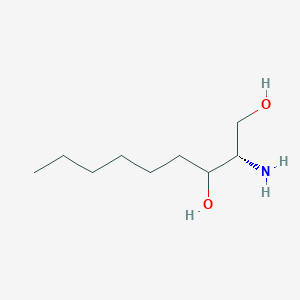
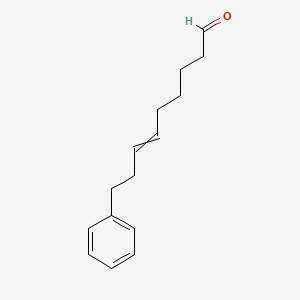
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
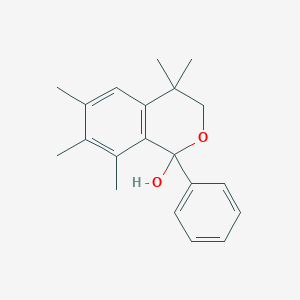
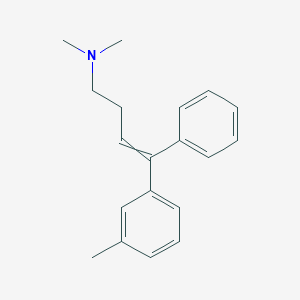
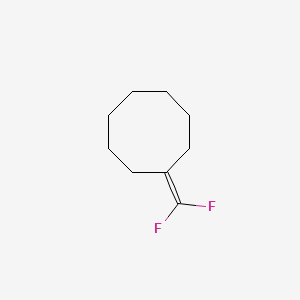
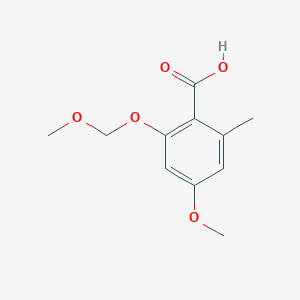
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
